Bis-Tos-PEG6 (CAS: 42749-27-9) is a discrete, monodisperse polyethylene glycol (dPEG®) derivative, featuring a six-unit ethylene glycol chain functionalized at both ends with p-toluenesulfonyl (tosyl) groups.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEf25rjfX2RZ55JBx3aVGQY7hN4G9e41cHdBoLYChIjT6zT6pg53gdtU4Djnj2LehHWQqNomxulkMLk5nhPf5DKKayLldn39ChT6PXxrL79a1W3NKtyWIAf7viVF8FSz2EcRmcrpQz8D3dQMbyZpZw9k7utTE6s_VpN4I42ZxyBEdA%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH36QhCbXIr4TObxknPQ7HBZG2h-Ank9EfidmCajV9X8Y4IOz9jFP1BlgSfeNFfMowk_XMs6gSQ6bWgPTCdNUc5cIV2ajC_T6E_cT-Kp8nmljB5NGNGa3Y9NlQN27nDVjOk8CNHKgcKVmGLZxBX7-g%3D)] These tosylates act as excellent leaving groups in nucleophilic substitution reactions, making the compound a highly effective homobifunctional linker.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH36QhCbXIr4TObxknPQ7HBZG2h-Ank9EfidmCajV9X8Y4IOz9jFP1BlgSfeNFfMowk_XMs6gSQ6bWgPTCdNUc5cIV2ajC_T6E_cT-Kp8nmljB5NGNGa3Y9NlQN27nDVjOk8CNHKgcKVmGLZxBX7-g%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1BsJGMFX_ZUApagmIVNXoQj5zmzWbO3XIamLD-TzAukSMpbOEp0d6Zdf9XKuI_qv9fzuzrYZJL1PG8OOq3MF2yzdlcSFZiov9BXtMe8zLStD7zK1vPIOCOYdR2u0RznJB)] It is primarily procured for introducing a defined-length, hydrophilic spacer of approximately 28.8 Å between two molecular entities, a critical parameter in fields like bioconjugation and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAqytaqdYSkGcTZ_3qXSSSVxkMjle03IPuGUBKiqoNmPdfOxiWh8t2JYBnSW6fJaTHyPRemBWsqMrfQi4DIuUIMYXVM__nc4J2HSFvQiKW6DvKWkW2EQXYe4vQjgds2oy9awF_MoyEbqS71k8rSvGn)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFPDSIbi3nUE8ku_ueozpg0aL6RC0K637fFAMeTGEYgPWQL5BoxwpUsi2Q2A5HSWz2d5OJCQvUktZxnRXEctlmIcGP3S0QhbAaSkeJ91k_QSi2-wpYFcA1pP_nCjqEAURXB3A%3D%3D)]
Substituting Bis-Tos-PEG6 with analogs is a significant process deviation, not a simple material swap. Using a different PEG length (e.g., PEG4 or PEG8) directly alters the spatial distance between conjugated moieties, which can eliminate the desired biological activity or self-assembly properties.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG45nlbiBaVyIjCkWWPYtWfPqi_LkgWHbm_ZPLSo2IW_INXObhikAzb77lXTFPVetE13nHcoMQf4LQlzCwY2crLN_y2Is6PGrM0c4j6HiB5NTR1GxsqtNqke8c0v2-NbkJsTCyKvb6I8Qw3Dfwhjh5L1aB16IFU)] Replacing the tosylate with a more reactive leaving group like a mesylate (Ms) can alter reaction kinetics, stability, and side-product profiles, requiring re-optimization of protocols.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJExxUPiQvjgfbjOBuFu03AnllY1Lv4MnMwwWRMB8lQMYHTVA0N2OuZnbHgx6Y0wLmv0k3g5vcAYuEoFfSjWs5YvmAq37ZNOdTjYVO9mJbZ4TPEviC9kW7v6suwVuccQYTrDbElJ24PP5a)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsR-rFdfC3Gk8gR9TKQ46dU766L-2jubQ2i09FQbD70qb2W4kV8nbWAyhxZLkkjlmGQG7ctHBVsJXeDkDBqt3CiqPKeTF_GsO6l_dweaDjyz_uvxBbK5NpMT9k5_k2gyPFSwresvkjoeZzTdFTNC6J1ahzrAeZ5mRn_5ZQ1w-dB4ttSYrwe_6eH-sw-45zaY8pXzbjzIY3H3ml9wk4XkHsVGmMEg%3D%3D)] Opting for the unactivated precursor, hexaethylene glycol (HO-PEG6-OH), necessitates adding an entire activation step to the workflow (e.g., tosylation or mesylation), which introduces reagents, solvents, and purification challenges that procurement of the pre-activated Bis-Tos-PEG6 is intended to avoid.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuZOyPxj1YXiGQKr-9TLRtdPlGMzhEsWoh4lx9PJZCzxvZFfxa5qybnyPwqtmGjASHNEle33tWx7CXCXikfha9X1IOlN_zICI9bObjuscH0LtbcG2-W9s7LFnFxvHKcMXqOYLdgpD5YXdXmhlQNInzH23QqzxQH1Se7XsgiEC0V6ulsnV6snHjBZTlR0RJGJEwrGyR3fpzBlPm_wumu3rq)] Therefore, substitution introduces significant performance and process risks.
In the design of Proteolysis Targeting Chimeras (PROTACs), linker length is a critical determinant of ternary complex formation and subsequent protein degradation efficiency.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAqytaqdYSkGcTZ_3qXSSSVxkMjle03IPuGUBKiqoNmPdfOxiWh8t2JYBnSW6fJaTHyPRemBWsqMrfQi4DIuUIMYXVM__nc4J2HSFvQiKW6DvKWkW2EQXYe4vQjgds2oy9awF_MoyEbqS71k8rSvGn)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzG9n0d_QvwD0gQxmS8-kdvzStq4GkK_lq1uhpwuIcBo8uLSeUe3E45fqFC_Gud4342gyr7IEuRN6_w8c1EQ7sHZxBjAeLnidKTIYy-1amPiZR9Ry02AdWSn-7ybTN43aKL0WodMMvo1_sjKIsI1BE_k67dhav7U0QHQH2ZbXvIVmk7JPOeLl9x4AkSXIl7u1tZZjB5S45ERHGRA4gv1cSxeXsBh4%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEzfn0iBGBvDDIq-NiumBv9CrlZ8roxZwZ7sVr3We5NpSz_kHfHRnEfTPbMt4WKkzvm2fqgTuRqzoreEyDnf_Z2YdIkIwaPyGpsXwFEmD860bcrb-ZCAZU1jabkBXUwjBgvPfjjgomzRn01tnN3WtQ-DYBufW35Piza_8UjmP9AzK3JCMMBNvPZNDQK3xL965OakhFOpg%3D%3D)] A study on Bruton's tyrosine kinase (BTK) PROTACs demonstrated that varying the PEG linker length by only a few units dramatically impacts potency. The PROTAC with a PEG5 linker (19 atoms) showed a DC50 of 3.2 nM, whereas extending it to a PEG7 linker (25 atoms) worsened the DC50 to 18.5 nM.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzG9n0d_QvwD0gQxmS8-kdvzStq4GkK_lq1uhpwuIcBo8uLSeUe3E45fqFC_Gud4342gyr7IEuRN6_w8c1EQ7sHZxBjAeLnidKTIYy-1amPiZR9Ry02AdWSn-7ybTN43aKL0WodMMvo1_sjKIsI1BE_k67dhav7U0QHQH2ZbXvIVmk7JPOeLl9x4AkSXIl7u1tZZjB5S45ERHGRA4gv1cSxeXsBh4%3D)] This highlights the non-interchangeable nature of specific PEG lengths, making Bis-Tos-PEG6 a required precursor when a 6-unit spacer is the design target, as opposed to a generic or polydisperse PEG linker.
| Evidence Dimension | PROTAC Degradation Potency (DC50) |
| Target Compound Data | A PEG6 linker is structurally intermediate (22 atoms) and is selected when precise spacing between PEG5 and PEG7 is required. |
| Comparator Or Baseline | BTK PROTAC with PEG5 linker (19 atoms): 3.2 nM; BTK PROTAC with PEG7 linker (25 atoms): 18.5 nM |
| Quantified Difference | A 5.8-fold decrease in potency when increasing linker length from PEG5 to PEG7. |
| Conditions | Assay measuring BTK degradation in Ramos cells after 24-hour treatment. |
This evidence justifies procuring a specific, discrete PEG linker like Bis-Tos-PEG6 instead of a close analog, as minor length changes can lead to a significant loss of biological activity and project failure.
Unlike many shorter-chain PEG ditosylates which are solids or waxy solids, Bis-Tos-PEG6 is a liquid at room temperature with a density of approximately 1.227 g/mL at 25 °C.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzG9n0d_QvwD0gQxmS8-kdvzStq4GkK_lq1uhpwuIcBo8uLSeUe3E45fqFC_Gud4342gyr7IEuRN6_w8c1EQ7sHZxBjAeLnidKTIYy-1amPiZR9Ry02AdWSn-7ybTN43aKL0WodMMvo1_sjKIsI1BE_k67dhav7U0QHQH2ZbXvIVmk7JPOeLl9x4AkSXIl7u1tZZjB5S45ERHGRA4gv1cSxeXsBh4%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BHart%2BCounty%2C%2BUS)] This physical state offers a distinct processability advantage in many laboratory and scaled-up settings. Liquids are often easier to handle, dispense accurately via syringe or pump, and dissolve completely compared to waxy solids, which can be challenging to weigh accurately and may require heating to handle, introducing thermal stress and potential degradation. This simplifies reaction setup and improves reproducibility.
| Evidence Dimension | Physical State at Room Temperature |
| Target Compound Data | Liquid |
| Comparator Or Baseline | Shorter PEG Ditosylates (e.g., Diethylene glycol di(p-toluenesulfonate)): Solid. Longer PEG Ditosylates: Often waxy solids or viscous oils. |
| Quantified Difference | Qualitative difference in physical form (Liquid vs. Solid/Waxy Solid). |
| Conditions | Standard laboratory conditions (approx. 25 °C). |
For applications requiring high precision and ease of handling, such as automated synthesis or cGMP manufacturing, procuring the liquid Bis-Tos-PEG6 can reduce processing time and improve batch-to-batch consistency.
The tosylate group is an excellent leaving group, enabling efficient nucleophilic substitution reactions.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGonjz21TKXKeuI6Fo5agzTR_5PcsUIN8ayhlN2BFW7SiiYP-B69AMoBnb_9wpU3FLsQGx_hiCkPK7pPKxlkXiYO0BDnICCmx_G4g6DCwzaeKLK5qesPtvwSJ_915lF4wNkXX4oCZ0TMVN6pujKYpI4LDzJCtG0gTT7HSKaOm3YqgZ2LGcGIb-TQ3uJcbJ7YyJZQqTLP9tkIyqVkMXRaKXI5Yk8QdDLKFtHJ5hPaw%3D%3D)] When compared to other common sulfonate esters, it offers a balanced reactivity profile. For instance, mesylates (OMs) are often slightly more reactive than tosylates (OTs) in SN2 reactions.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzG9n0d_QvwD0gQxmS8-kdvzStq4GkK_lq1uhpwuIcBo8uLSeUe3E45fqFC_Gud4342gyr7IEuRN6_w8c1EQ7sHZxBjAeLnidKTIYy-1amPiZR9Ry02AdWSn-7ybTN43aKL0WodMMvo1_sjKIsI1BE_k67dhav7U0QHQH2ZbXvIVmk7JPOeLl9x4AkSXIl7u1tZZjB5S45ERHGRA4gv1cSxeXsBh4%3D)] While higher reactivity may seem advantageous, the more moderate reactivity of the tosylate group can provide better control, reduce the potential for side reactions, and allow for milder reaction conditions, which is critical when working with sensitive substrates.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BHart%2BCounty%2C%2BUS)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjN9fJcbq_tpmEgB8no4O32XQAY8155bxy3-upV_i1bC2Hg7uKfaaMPbjb-xm8gAHih8LEkjGNqUzcwe7TDTdh1hm-URvDLwdY60s02KP7Y5sDdQEIgpsG8MEmE13DDl_ELwxeN0MzoYdNQCwPeenntR3pwh6cmfxSZls6FKITp3vZJdLMSyzj2yTR1o6TKP54K80n)] This makes Bis-Tos-PEG6 a more reliable choice for complex, multi-step syntheses where selectivity and yield are paramount.
| Evidence Dimension | Relative Reactivity in SN2 Reactions |
| Target Compound Data | High but controlled reactivity. |
| Comparator Or Baseline | PEG-Mesylate (OMs): Generally more reactive than PEG-Tosylate. PEG-Hydroxyl (-OH): Poor leaving group, requires activation. |
| Quantified Difference | Mesylate is qualitatively recognized as slightly more reactive than tosylate. |
| Conditions | Typical nucleophilic substitution (SN2) reaction conditions. |
Procuring Bis-Tos-PEG6 provides a reliable, well-characterized reactivity profile that avoids the potential for over-reactivity seen with mesylates or the need for in-situ activation required by the base diol.
Bis-Tos-PEG6 is the right choice when synthesizing PROTACs or other bivalent molecules where a specific, 22-atom spacer length is hypothesized to be optimal for inducing a productive protein-protein interaction. The evidence showing sharp, length-dependent activity drop-offs justifies the use of this precise, monodisperse linker over analogs or polydisperse PEG mixtures.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzG9n0d_QvwD0gQxmS8-kdvzStq4GkK_lq1uhpwuIcBo8uLSeUe3E45fqFC_Gud4342gyr7IEuRN6_w8c1EQ7sHZxBjAeLnidKTIYy-1amPiZR9Ry02AdWSn-7ybTN43aKL0WodMMvo1_sjKIsI1BE_k67dhav7U0QHQH2ZbXvIVmk7JPOeLl9x4AkSXIl7u1tZZjB5S45ERHGRA4gv1cSxeXsBh4%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BHart%2BCounty%2C%2BUS)]
This compound is well-suited for automated synthesis platforms where liquid handling is standard. Its liquid form at room temperature allows for precise, reproducible dispensing via robotic systems, a significant advantage over solid or waxy analogs that require manual weighing or heating.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGonjz21TKXKeuI6Fo5agzTR_5PcsUIN8ayhlN2BFW7SiiYP-B69AMoBnb_9wpU3FLsQGx_hiCkPK7pPKxlkXiYO0BDnICCmx_G4g6DCwzaeKLK5qesPtvwSJ_915lF4wNkXX4oCZ0TMVN6pujKYpI4LDzJCtG0gTT7HSKaOm3YqgZ2LGcGIb-TQ3uJcbJ7YyJZQqTLP9tkIyqVkMXRaKXI5Yk8QdDLKFtHJ5hPaw%3D%3D)]
As a bifunctional monomer, Bis-Tos-PEG6 can be used in step-growth polymerizations to create well-defined polyether copolymers. The controlled reactivity of the tosylate groups allows for predictable incorporation into polymer backbones, enabling the synthesis of materials with tailored hydrophilic segments for applications in biomedical hydrogels or specialty coatings.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjN9fJcbq_tpmEgB8no4O32XQAY8155bxy3-upV_i1bC2Hg7uKfaaMPbjb-xm8gAHih8LEkjGNqUzcwe7TDTdh1hm-URvDLwdY60s02KP7Y5sDdQEIgpsG8MEmE13DDl_ELwxeN0MzoYdNQCwPeenntR3pwh6cmfxSZls6FKITp3vZJdLMSyzj2yTR1o6TKP54K80n)]
Irritant